molecular formula C16H18O2 B184636 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene CAS No. 20213-26-7

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene

Cat. No.: B184636
CAS No.: 20213-26-7
M. Wt: 242.31 g/mol
InChI Key: OZVDAMFCGBFOHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrolapachenole can be synthesized through various chemical reactions involving the precursor lapachenole. The synthesis typically involves reduction reactions where lapachenole is reduced to dihydrolapachenole using suitable reducing agents under controlled conditions .

Industrial Production Methods: Industrial production of dihydrolapachenole involves the extraction of lapachenole from natural sources followed by its chemical reduction. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: Dihydrolapachenole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound itself is a product of the reduction of lapachenole.

    Substitution: It can participate in substitution reactions where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Dihydrolapachenole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dihydrolapachenole stands out due to its specific chemical structure, which imparts unique reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

6-methoxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVDAMFCGBFOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357290
Record name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20213-26-7
Record name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where is Dihydrolapachenole naturally found?

A: Dihydrolapachenole is a natural product found in the heartwood and sapwood of certain tree species. Specifically, it has been isolated from Tabebuia chrysantha []. It's also present in the sapwood of Tabebuia donnell-smittii and the heartwood of Paratecoma peroba [].

Q2: What is the proposed biosynthetic origin of Dihydrolapachenole?

A: Research suggests that 1-methoxynaphthalene, also found in the relevant tree species, likely serves as an early precursor in the biological pathway leading to Dihydrolapachenole and related C15 compounds [].

Q3: Can Dihydrolapachenole be synthesized in the lab?

A: Yes, a novel synthetic route for Dihydrolapachenole has been developed. This method utilizes ethylenediamine diacetate to catalyze the cyclization of specific naphthalenols with α,β-unsaturated aldehydes, leading to the formation of Dihydrolapachenole []. This synthetic approach offers a controlled and efficient way to produce Dihydrolapachenole for further research.

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